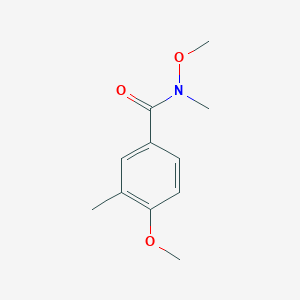

N,3-dimethyl-N,4-bis(methyloxy)benzamide

Description

N,3-Dimethyl-N,4-bis(methyloxy)benzamide is a benzamide derivative with a methyl group at the 3-position of the benzene ring and two methoxy groups attached to the nitrogen (N-methyl and N-methoxy) and the 4-position of the aromatic ring. Benzamides are widely studied for their roles in medicinal chemistry, including applications as enzyme inhibitors, anticancer agents, and antioxidants.

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

N,4-dimethoxy-N,3-dimethylbenzamide |

InChI |

InChI=1S/C11H15NO3/c1-8-7-9(5-6-10(8)14-3)11(13)12(2)15-4/h5-7H,1-4H3 |

InChI Key |

OQABVSJGPKOBNU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N(C)OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares N,3-dimethyl-N,4-bis(methyloxy)benzamide with structurally related benzamide derivatives reported in the literature:

Key Comparisons

Tubulin Binding Activity Compound 16b, a benzamide with a trimethoxyphenyl group, exhibits high tubulin binding affinity due to hydrophobic interactions and π-stacking with the tubulin protein . However, its methoxy groups could still facilitate moderate binding via similar mechanisms.

Antioxidant Properties Thiourea-functionalized benzamides, such as N-(4-hydroxyphenyl)benzamide derivatives, show strong antioxidant activity (% inhibition: 86.6–87.7) due to radical-scavenging phenolic groups .

Glucokinase Activation Sulfamoyl benzamide derivatives act as glucokinase activators via H-bond interactions between the amide carbonyl and Arg63 residues (bond distance: ~3.1–3.4 Å) .

Spectroscopic Profiles

- FT-IR spectra of benzamide derivatives typically show C=O (1650–1700 cm⁻¹) and C-O (1250–1300 cm⁻¹) stretching modes . N,3-Dimethyl-N,4-bis(methyloxy)benzamide would likely exhibit similar peaks, with additional C-H stretches from methyl/methoxy groups.

Mutagenicity and Safety Anomeric amides (e.g., compound 3 in ) exhibit mutagenicity linked to their structural motifs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.